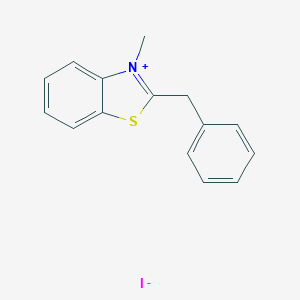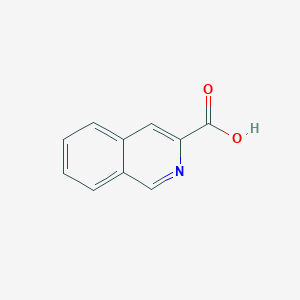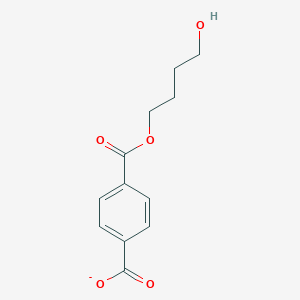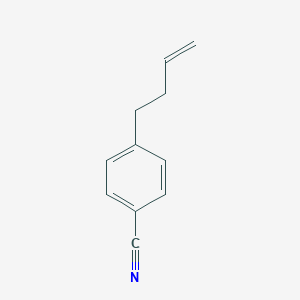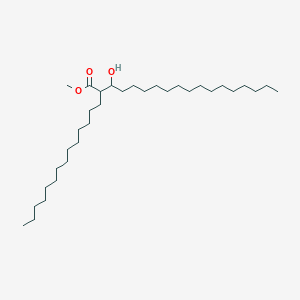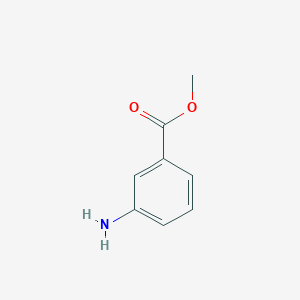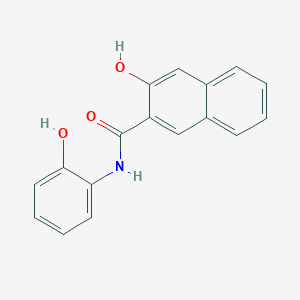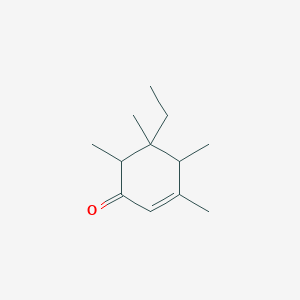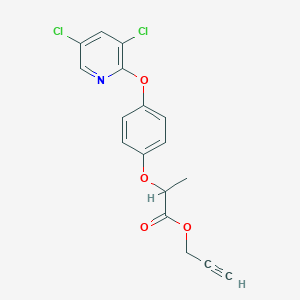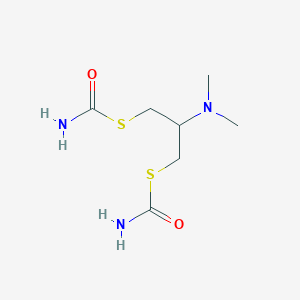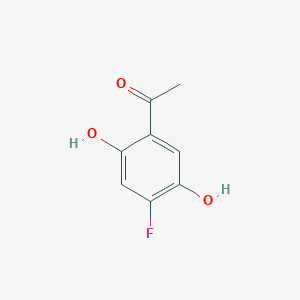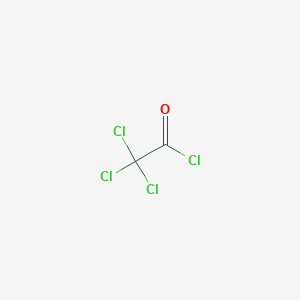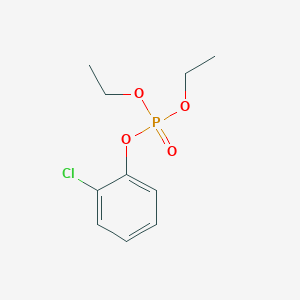
Phosphoric acid, o-chlorophenyl diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, o-chlorophenyl diethyl ester, also known as ethyl o-chlorophenylphosphonate (ECPP), is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and ether. ECPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Due to its inhibitory activity, ECPP has been extensively used in the field of neuroscience to study the mechanisms of neurotransmission and neuromuscular function.
作用机制
ECPP acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission and neuromuscular function. ECPP has been shown to have a high affinity for acetylcholinesterase, making it a potent inhibitor of the enzyme.
生化和生理效应
The inhibition of acetylcholinesterase by ECPP has a number of biochemical and physiological effects. Increased levels of acetylcholine in the nervous system can lead to enhanced cognitive function, improved memory retention, and increased muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, leading to seizures, convulsions, and respiratory failure.
实验室实验的优点和局限性
ECPP has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it an effective tool for studying the mechanisms of neurotransmission and neuromuscular function. It is also relatively easy to synthesize in a laboratory setting, making it readily available for research purposes. However, ECPP also has some limitations. It is a toxic compound and must be handled with care to avoid exposure. It can also have adverse effects on the nervous system if used in excessive amounts.
未来方向
There are several future directions for research involving ECPP. One area of interest is the development of new drugs that target acetylcholinesterase as a treatment for Alzheimer's disease and other neurological disorders. ECPP may also have potential as a therapeutic agent for muscle disorders such as myasthenia gravis. Further research is needed to explore these potential applications of ECPP. Additionally, new methods for synthesizing ECPP and other phosphonate compounds may be developed to improve their availability and purity for research purposes.
合成方法
ECPP can be synthesized through the reaction between o-chlorophenylphosphonic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction yields ECPP as a clear liquid with a purity of up to 95%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
ECPP has been widely used in scientific research as a tool to study the mechanisms of neurotransmission and neuromuscular function. It is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting the activity of this enzyme, ECPP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
属性
CAS 编号 |
16462-86-5 |
|---|---|
产品名称 |
Phosphoric acid, o-chlorophenyl diethyl ester |
分子式 |
C10H14ClO4P |
分子量 |
264.64 g/mol |
IUPAC 名称 |
(2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI 键 |
APOXHPYVMRKTKO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
规范 SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
其他 CAS 编号 |
16462-86-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



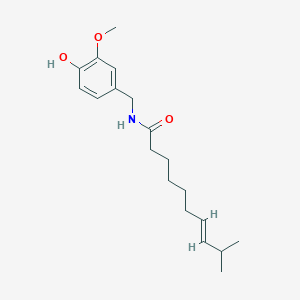
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
